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Compound of Interest

Compound Name: 4,6-Dichloronicotinaldehyde

Cat. No.: B1321850

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic selection
of versatile building blocks is paramount for the efficient synthesis of novel and complex
molecular architectures. Among these, heterocyclic compounds form the backbone of a vast
number of pharmaceuticals and functional materials. 4,6-Dichloronicotinaldehyde, a
disubstituted pyridine derivative, has emerged as a highly valuable and reactive intermediate.
Its unique structural features—a pyridine ring bearing two reactive chlorine atoms and an
aldehyde functionality—offer multiple avenues for synthetic elaboration, making it a powerful
tool in the construction of diverse and biologically significant heterocyclic systems.

This technical guide provides a comprehensive overview of the synthesis, chemical properties,
and applications of 4,6-dichloronicotinaldehyde as a heterocyclic building block. It is intended
to serve as a detailed resource for researchers, chemists, and professionals in the field of drug
discovery and development, offering insights into its synthetic utility and the biological potential
of the resulting compounds.

Physicochemical Properties

A summary of the key physicochemical properties of 4,6-dichloronicotinaldehyde is
presented in the table below.
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Property Value

CAS Number 1060811-62-2

Molecular Formula CeHs3CI2NO

Molecular Weight 176.00 g/mol
Appearance White to light green solid
Purity Typically =96%

Synthesis of 4,6-Dichloronicotinaldehyde

The synthesis of 4,6-dichloronicotinaldehyde is typically achieved through the oxidation of
the corresponding alcohol, (4,6-dichloropyridin-3-yl)methanol.

Experimental Protocol: Oxidation of (4,6-
dichloropyridin-3-yl)methanol[1]

o Materials:

o

(4,6-dichloropyridin-3-yl)methanol (4.9 g, 28 mmol)

o

Manganese dioxide (24 g, 280 mmol)

[¢]

Trichloromethane (100 mL)

[¢]

Diatomaceous earth

e Procedure:
o Dissolve (4,6-dichloropyridin-3-yl)methanol in trichloromethane in a round-bottom flask.
o Add manganese dioxide to the solution.
o Stir the reaction mixture at 75 °C for 12 hours.

o Upon completion of the reaction, cool the mixture to room temperature.
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o Filter the mixture through a pad of diatomaceous earth.
o Concentrate the filtrate under reduced pressure to yield 4,6-dichloronicotinaldehyde.
e Yield: 2.9 g (90%)[1]

e Analysis: Liquid chromatography-mass spectrometry (electrospray ionization) calculated for
CeHsCI2NO = 175; a weak [M+H]* signal is observed[1].

Synthesis of 4,6-Dichloronicotinaldehyde

(4,6-dichloropyridin-3-yl)methanol
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Figure 1: Synthetic workflow for 4,6-Dichloronicotinaldehyde.

Reactivity and Applications as a Heterocyclic
Building Block

The synthetic utility of 4,6-dichloronicotinaldehyde stems from the reactivity of its two key
functional groups: the aldehyde and the two chlorine substituents on the pyridine ring. The
electron-withdrawing nature of the pyridine nitrogen and the chlorine atoms makes the ring
susceptible to nucleophilic aromatic substitution, while the aldehyde group readily participates
in condensation and other classical aldehyde reactions.
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Nucleophilic Aromatic Substitution

The chlorine atoms at the 4- and 6-positions can be selectively displaced by various
nucleophiles, such as amines, thiols, and alkoxides. This allows for the stepwise and controlled
construction of highly substituted pyridine scaffolds, which are prevalent in many biologically
active compounds.

Condensation Reactions

The aldehyde functionality is a versatile handle for introducing a wide range of molecular
diversity. It readily undergoes condensation reactions with active methylene compounds in
what is known as the Knoevenagel condensation. This reaction is fundamental in the
elaboration of side chains and the formation of new carbon-carbon double bonds.

Synthesis of Fused Heterocyclic Systems: Pyrazolo[3,4-
b]pyridines

A significant application of 4,6-dichloronicotinaldehyde and its derivatives is in the synthesis
of fused heterocyclic systems, particularly pyrazolo[3,4-b]pyridines. This scaffold is of great
interest in medicinal chemistry due to its presence in numerous compounds with a wide range
of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

The synthesis of the pyrazolo[3,4-b]pyridine core often involves the condensation of a 5-
aminopyrazole derivative with a 1,3-dicarbonyl compound or an a,3-unsaturated ketone. While
a specific detailed protocol starting from 4,6-dichloronicotinaldehyde is not readily available
in the searched literature, a general synthetic strategy can be outlined. The aldehyde can be
first converted to an a,B-unsaturated ketone via a Knoevenagel or similar condensation, which
then undergoes cyclization with a 5-aminopyrazole.
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Figure 2: General workflow for Pyrazolo[3,4-b]pyridine synthesis.

Biological Activity of Derived Compounds

Derivatives of the pyrazolo[3,4-b]pyridine scaffold have demonstrated significant potential in
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drug discovery, exhibiting a range of biological activities.

Anticancer Activity

Numerous studies have reported the anticancer properties of pyrazolo[3,4-b]pyridine
derivatives. These compounds have been shown to inhibit various cancer cell lines through

different mechanisms of action.
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Compound ID Cancer Cell Line ICs0 (M) Reference
Compound 9a Hela 2.59 [2]
Compound 14g MCF7 4.66 [2]
Compound 14g HCT-116 1.98 [2]
Compound 8b A-549 (lung) 2.9 [3114]
Compound 8b HEPG2 (liver) 2.6 [3][4]
Compound 8b HCT-116 (colon) 2.3 [3114]
Compound 9d A549 (lung) 3.06 [5]

Anti-inflammatory Activity

Pyrazolo[3,4-b]pyridines have also been investigated for their anti-inflammatory properties, with
some derivatives showing potent inhibition of key inflammatory mediators.

Compound ID Target ICs0 (M) Reference
Compound 51 IL-6 0.2 [6]
Compound 52 IL-6 0.3 [6]
Compound 56 IL-6 0.16 [6]

Kinase Inhibition

The pyrazolo[3,4-b]pyridine scaffold is a key component of several kinase inhibitors, including
those targeting Tropomyosin receptor kinases (TRKSs), which are implicated in various cancers.
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Compound Target Kinase ICs0 (NM) Reference
Larotrectinib TRKA 3.0 [7]
Larotrectinib TRKB 13 [7]
Larotrectinib TRKC 0.2 [7]
Entrectinib TRKA 1 [7]
Entrectinib TRKB 3 [7]
Entrectinib TRKC 5 [7]
Compound C03 TRKA 56 [7]
Conclusion

4.6-Dichloronicotinaldehyde is a versatile and valuable heterocyclic building block with
significant potential in the synthesis of complex, biologically active molecules. Its readily
available nature and the differential reactivity of its aldehyde and chloro-substituents provide a
robust platform for the generation of diverse chemical libraries. The demonstrated utility of this
building block in the synthesis of compounds with potent anticancer and anti-inflammatory
activities, particularly those based on the pyrazolo[3,4-b]pyridine scaffold, underscores its
importance in modern drug discovery and development. This guide provides a foundational
understanding for researchers to explore and exploit the full synthetic potential of 4,6-
dichloronicotinaldehyde in their pursuit of novel therapeutics and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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